N-(4-fluoro-3-methylphenyl)-2-[(4-phenyl-3H-1,5-benzodiazepin-2-yl)sulfanyl]acetamide
Description
N-(4-Fluoro-3-methylphenyl)-2-[(4-phenyl-3H-1,5-benzodiazepin-2-yl)sulfanyl]acetamide is a benzodiazepine-based acetamide derivative characterized by a sulfanyl linker bridging the benzodiazepine core and the acetamide moiety. The 4-fluoro-3-methylphenyl substituent on the acetamide nitrogen enhances lipophilicity, as evidenced by its calculated logP value (~5.7), which is comparable to structurally related compounds (e.g., bromo-substituted analogs) . The benzodiazepine core contributes to π-π stacking interactions, while the sulfanyl group may influence redox properties or hydrogen-bonding capacity .
Properties
Molecular Formula |
C24H20FN3OS |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-(4-fluoro-3-methylphenyl)-2-[(2-phenyl-3H-1,5-benzodiazepin-4-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C24H20FN3OS/c1-16-13-18(11-12-19(16)25)26-23(29)15-30-24-14-22(17-7-3-2-4-8-17)27-20-9-5-6-10-21(20)28-24/h2-13H,14-15H2,1H3,(H,26,29) |
InChI Key |
RYWSUEOVXAMDIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3N=C(C2)C4=CC=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-methylphenyl)-2-[(4-phenyl-3H-1,5-benzodiazepin-2-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through a condensation reaction between an o-phenylenediamine and a suitable carbonyl compound.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.
Attachment of the Acetamide Moiety: The final step involves the acylation of the intermediate compound with an acyl chloride or anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anxiolytic and anticonvulsant effects.
Industry: Potential use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of this compound is likely similar to other benzodiazepines, which typically act on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased neuronal inhibition and produces the characteristic sedative and anxiolytic effects.
Comparison with Similar Compounds
Table 1: Structural Analogs and Physicochemical Properties
*Calculated based on analog data.
Key Observations :
Table 2: Bioactivity of Sulfanylacetamide Derivatives
Key Observations :
- Indole-containing derivatives (e.g., from ) show enhanced enzyme inhibition due to aromatic stacking interactions.
- Fluorophenyl groups (as in ) improve target selectivity in receptor-binding assays.
Physical and Crystallographic Properties
Crystal structures of related acetamides reveal hydrogen-bonding patterns and stability trends.
Examples :
- N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide: Forms intermolecular N–H⋯O hydrogen bonds, stabilizing a planar amide conformation .
- 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide : Exhibits R22(10) hydrogen-bonded dimers, enhancing thermal stability (m.p. 473–475 K) .
Comparison with Target Compound :
- The benzodiazepine core in the target compound likely adopts a non-planar conformation due to steric hindrance, reducing crystallinity compared to pyrimidine-based analogs .
Challenges :
- Steric bulk from the benzodiazepine core complicates purification of the target compound compared to simpler acetamides .
Biological Activity
N-(4-fluoro-3-methylphenyl)-2-[(4-phenyl-3H-1,5-benzodiazepin-2-yl)sulfanyl]acetamide is a compound of interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . It features a benzodiazepine core structure modified with a fluorinated phenyl group and a sulfanyl acetamide moiety. The presence of the fluorine atom is expected to influence the compound's pharmacokinetics and biological interactions.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- GABA Receptors : Many benzodiazepine derivatives act as positive allosteric modulators of GABA_A receptors, enhancing inhibitory neurotransmission. This may lead to anxiolytic, sedative, and anticonvulsant effects.
- Antiproliferative Activity : Some studies have shown that fluorinated compounds can exhibit antiproliferative effects against cancer cell lines. The mechanism may involve the induction of metabolic pathways leading to the formation of reactive species that bind to DNA and other macromolecules, promoting cell death in sensitive cancer cells .
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| GABA_A Modulation | Anxiolytic effects | |
| Antiproliferative Activity | Induces apoptosis in cancer cells | |
| Cytochrome P450 Interaction | Metabolism leading to active metabolites |
Case Studies
- Anticancer Activity : In vitro studies have demonstrated that similar fluorinated benzothiazoles exhibit potent antiproliferative activity against breast and renal cancer cell lines. For instance, a compound structurally related to this compound was shown to induce cell death through metabolic activation and subsequent DNA binding .
- Neuropharmacological Effects : A study evaluating the effects of benzodiazepine analogs indicated that modifications at the phenyl position significantly altered their affinity for GABA_A receptors. Such modifications may enhance therapeutic efficacy while minimizing side effects associated with traditional benzodiazepines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
